molecular formula C10H13Cl3OSi B071905 3-(p-Methoxyphenyl)propyltrichlorosilane CAS No. 163155-57-5

3-(p-Methoxyphenyl)propyltrichlorosilane

Cat. No. B071905
CAS RN: 163155-57-5
M. Wt: 283.6 g/mol
InChI Key: KONHVWVBPIDGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Methoxyphenyl)propyltrichlorosilane is a chemical compound with the formula C10H13Cl3OSi . It is a liquid substance used as a chemical intermediate . It is also known by the synonym p-(Trichlorosilylpropyl)anisole .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 3 chlorine atoms, 1 oxygen atom, and 1 silicon atom . The exact spatial arrangement of these atoms would require more detailed spectroscopic analysis.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, organochlorosilanes like this compound generally react with water and moisture in the air, liberating hydrogen chloride . They are also known to be highly reactive and can participate in a variety of chemical transformations.


Physical And Chemical Properties Analysis

This compound is a liquid substance . Its molecular weight is 283.65 g/mol. The compound has a boiling point of 128-129ºC at 1mm pressure . Its density is 1.226 g/cm³ .

Scientific Research Applications

  • Polymer Photovoltaic Research : Used in polymer-based photovoltaic cells, particularly in the study of poly(3-hexylthiophene) (P3HT) and its blends for solar cells, due to its influence on the power-conversion efficiencies of these cells (Dang, Hirsch, & Wantz, 2011).

  • Thin Film Fabrication : Plays a role in obtaining perpendicular lamellar orientations in thin films of polymers, such as polystyrene-block-poly(methyl methacrylate), on silicon wafers. It contributes to creating perpendicular lamellae at interfaces, important for electronic and optical applications (Sohn & Yun, 2002).

  • Organometallic Chemistry : Involved in studies examining the oxidative addition of aryl carbon-oxygen bonds to ruthenium complexes. This has implications in catalytic activities and chemoselective bond formation (Ueno, Mizushima, Chatani, & Kakiuchi, 2006).

  • Optical Properties and Emission of Poly(thiophene)s : Utilized in the postfunctionalization of poly(3-hexylthiophene), influencing the optical and photophysical properties of disubstituted poly(thiophene)s. This has applications in enhancing solid-state emission and tuning optical properties (Li, Vamvounis, & Holdcroft, 2002).

  • Chromatographic Applications : Used in deactivating hydroxyl groups in the skeleton of porous polymers for chromatographic packings, affecting the selectivity and retention indices of compounds in high-performance liquid chromatography (HPLC) (Gawdzik, Matynia, & Osypiuk, 1998).

  • Catalysis : Demonstrated effectiveness as a catalyst in the oxygenation of olefinic compounds, particularly in the epoxidation process. This has potential applications in green chemistry and industrial processes (Takai, Hata, Yamada, & Mukaiyama, 1991).

  • Polymer Synthesis : Involved in the synthesis of novel comb polymers, such as unsaturated carbosilane polymers with pendent oligo(oxyethylene) groups. These polymers have applications in materials science due to their low glass transition temperatures (Wang & Weber, 1993).

  • Nanotechnology : Utilized in the fabrication of polymeric thin films with nanopores and nanogrooves, which are crucial for creating nanoscale structures in various technological applications (Park, 2007).

  • Spin State Control in Carbenes : Plays a role in controlling the spin state of Bis(p-methoxyphenyl)carbene, relevant for applications in magnetic bistability, information storage, and radical-initiated polymerization processes (Costa et al., 2016).

Safety and Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . It should not be inhaled, and hands should be washed thoroughly after handling . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

trichloro-[3-(4-methoxyphenyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONHVWVBPIDGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Methoxyphenyl)propyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
3-(p-Methoxyphenyl)propyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
3-(p-Methoxyphenyl)propyltrichlorosilane
Reactant of Route 4
Reactant of Route 4
3-(p-Methoxyphenyl)propyltrichlorosilane
Reactant of Route 5
3-(p-Methoxyphenyl)propyltrichlorosilane
Reactant of Route 6
Reactant of Route 6
3-(p-Methoxyphenyl)propyltrichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.